molecular formula C12H21NO5 B1320262 (Di-tert-butoxycarbonyl)acetylamine CAS No. 1588441-36-4

(Di-tert-butoxycarbonyl)acetylamine

Cat. No.: B1320262
CAS No.: 1588441-36-4
M. Wt: 259.3 g/mol
InChI Key: JRIWBSVVECUGGL-UHFFFAOYSA-N
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Description

(Di-tert-butoxycarbonyl)acetylamine is an organic compound with the molecular formula C12H21NO5. It is a derivative of acetylamine, where the hydrogen atoms are replaced by tert-butoxycarbonyl groups. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Di-tert-butoxycarbonyl)acetylamine typically involves the reaction of tert-butoxycarbonyl-hydroxylamine with bromoacetic acid and sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves fewer steps and simpler post-treatment operations, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (Di-tert-butoxycarbonyl)acetylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and deprotected amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: (Di-tert-butoxycarbonyl)acetylamine is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amine functional group .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and proteins. It helps in the protection of amino groups during peptide synthesis, ensuring the integrity of the peptide chain .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (Di-tert-butoxycarbonyl)acetylamine involves the protection of amine groups through the formation of carbamate derivatives. The process can be summarized as follows:

Comparison with Similar Compounds

Uniqueness: (Di-tert-butoxycarbonyl)acetylamine is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to form stable carbamate derivatives makes it particularly valuable in peptide synthesis and other complex organic reactions .

Properties

IUPAC Name

tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIWBSVVECUGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167811
Record name Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-36-4
Record name Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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